5-Bromo-2-hydroxy-4-methoxybenzoic acid
Overview
Description
The compound of interest, 5-Bromo-2-hydroxy-4-methoxybenzoic acid, is a brominated derivative of hydroxybenzoic acid with additional methoxy functional groups. This compound is structurally related to various benzoic acid derivatives that have been studied for their potential applications in medicinal chemistry and material science. The presence of bromine and methoxy groups on the aromatic ring can significantly influence the physical, chemical, and biological properties of the compound.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including nucleophilic substitution reactions. For instance, the synthesis of carbon-14 labeled 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid, a cognition activating agent, was achieved using bromo[1-14C]acetic acid as the starting material, indicating the potential for brominated precursors in complex syntheses . Additionally, the preparation of Schiff bases from 5-bromo-3-methoxysalicylaldehyde with other reagents demonstrates the reactivity of brominated methoxybenzoic acid derivatives in forming new compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of related lanthanide complexes, which include 2-bromo-5-methoxybenzoic acid as a ligand, has been characterized using single-crystal X-ray diffraction. These complexes exhibit coordination numbers and adopt various chelating modes to coordinate with lanthanide ions . Schiff bases derived from brominated hydroxy-methoxybenzoic acid also display specific configurations with respect to the C=N double bonds and form intermolecular interactions in their crystal structures .
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives is highlighted by their ability to participate in nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles to yield substituted derivatives . The presence of bromine and methoxy groups can influence the strength of halogen bonding, as observed in the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid, which forms type II Br...Br interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzoic acid derivatives can be influenced by the substituents on the aromatic ring. For example, the presence of methoxy groups can affect the strength of halogen bonds in bromobenzoic acids . The thermal properties of lanthanide complexes with 2-bromo-5-methoxybenzoic acid ligands have been studied using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the luminescent and magnetic properties of these complexes have been investigated, showing potential applications in material science .
Scientific Research Applications
5-Bromo-2-hydroxy-4-methoxybenzoic acid is a chemical compound with the linear formula: BrC6H2(OH)(OCH3)CO2H . It’s often used in the synthesis of various chemical compounds .
Another application is in the production of a key intermediate of SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
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Synthesis of Urolithin Derivatives
- Summary: 5-Bromo-2-hydroxy-4-methoxybenzoic acid is used in the synthesis of urolithin derivatives . Urolithins are metabolites of ellagic acid and are known for their antioxidant and anti-inflammatory properties .
- Results: The outcomes of these syntheses would be various urolithin derivatives, which have potential applications in pharmaceutical research due to their antioxidant and anti-inflammatory properties .
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Synthesis of Honokiol
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Synthesis of Substituted Aminobenzacridines
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Imparting Antibacterial Properties to Fabric
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Formation of Brominated Disinfection Byproduct (Br-DBP)
- Summary: 5-Bromosalicylic acid, which is similar to 5-Bromo-2-hydroxy-4-methoxybenzoic acid, has been identified as one of the brominated disinfection byproducts (Br-DBP) formed during the chlorination of saline sewage effluents .
- Results: The outcome of this application would be the formation of brominated disinfection byproducts (Br-DBP) during the chlorination of saline sewage effluents .
Safety And Hazards
The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQEKFWNOZTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584399 | |
Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
CAS RN |
98437-41-3 | |
Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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